3-QUinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester
Overview
Description
Scientific Research Applications
Medicinal Chemistry
Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the field of medicinal chemistry . They play a major role in drug discovery and are a vital scaffold for leads .
Biological and Pharmaceutical Activities
Various selected quinolines and derivatives have potential biological and pharmaceutical activities . For example, 3j was identified as a potent inhibitor of h-TNAP with an IC 50 value of 22 ± 1 nM .
Industrial Applications
Quinoline is the most ubiquitous heterocyclic aromatic compound with potential for industrial applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Antibacterial Activity
A series of novel 3-quinolinecarboxylic acid derivatives have been prepared and their antibacterial activity evaluated . These derivatives are characterized by fluorine attached to the 6-position and substituted amino groups appended to the 1- and 7-positions .
Fluoroquinolones Synthesis
A great deal of research studies aimed at improvement of synthetic procedures leading to fluoroquinolones, enhancing their yields and quality of products, and reducing a number of steps and cost of the synthesis have been performed .
properties
IUPAC Name |
ethyl 4-chloro-7-fluoro-8-methylquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c1-3-18-13(17)9-6-16-12-7(2)10(15)5-4-8(12)11(9)14/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNNFGWXUPWJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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